molecular formula C9H17NO B2540129 [1-(Oxolan-2-yl)cyclobutyl]methanamine CAS No. 2138422-32-7

[1-(Oxolan-2-yl)cyclobutyl]methanamine

Cat. No.: B2540129
CAS No.: 2138422-32-7
M. Wt: 155.241
InChI Key: HMNXUYJDELXFAK-UHFFFAOYSA-N
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Description

[1-(Oxolan-2-yl)cyclobutyl]methanamine is a bicyclic amine featuring a cyclobutane ring substituted with a tetrahydrofuran (oxolan) moiety and a primary amine group. This compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its molecular weight is reported as 181.24 g/mol (), and it is categorized under EN300-746666 and EN300-746692 in chemical databases (). The oxolan group enhances solubility compared to purely aliphatic analogs, making it valuable for drug discovery applications where bioavailability is critical.

Properties

IUPAC Name

[1-(oxolan-2-yl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-7-9(4-2-5-9)8-3-1-6-11-8/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNXUYJDELXFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanamine typically involves the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

[1-(Oxolan-2-yl)cyclobutyl]methanamine: undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H17NO
  • Molecular Weight : 155.24 g/mol

The compound features a cyclobutyl group linked to a methanamine moiety, with an oxolane (tetrahydrofuran) ring. This unique structure influences its reactivity and biological interactions, making it a valuable intermediate in chemical synthesis.

Organic Synthesis

[1-(Oxolan-2-yl)cyclobutyl]methanamine serves as a building block in organic synthesis, enabling the creation of complex molecules. Its unique functional groups allow for various transformations, making it a versatile intermediate in the development of pharmaceuticals and specialty chemicals.

Medicinal Chemistry

Research has explored the compound's potential as a pharmaceutical intermediate. Its ability to interact with biological targets suggests possible applications in drug development:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drugs.
  • Neuropharmacological Effects : Investigations into its interactions with neurotransmitter receptors have shown promise in modulating neuronal signaling pathways, which could lead to therapeutic applications in treating neurological disorders.
  • Antimicrobial Properties : The compound has been studied for its antimicrobial activity against various pathogens, indicating potential uses in developing new antibiotics.

Materials Science

In industry, this compound finds applications in the production of advanced materials and polymers. Its structural properties can enhance material characteristics, making it suitable for specialty chemical applications.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against specific cancer cell lines. In vitro studies indicate that it may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Studies exploring its interaction with neurotransmitter receptors suggest that this compound may influence synaptic transmission and neuronal excitability. These findings open avenues for further research into its potential as a treatment for neurological disorders.

Antimicrobial Properties

Preliminary investigations into the antimicrobial efficacy of this compound have shown promising results against various bacterial strains, indicating its potential role in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of [1-(Oxolan-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Research and Industrial Relevance

  • Medicinal Chemistry: Piperazinyl derivatives are prioritized in cancer research due to their enzyme inhibitory activity .
  • Material Science : Pyridinyl and aryl-substituted analogs may serve as ligands in catalysis or metal-organic frameworks (MOFs) .

Biological Activity

The compound [1-(Oxolan-2-yl)cyclobutyl]methanamine is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with biological targets, and its implications in medicinal chemistry.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C8H15NC_8H_{15}N
  • Molecular Weight: 141.21 g/mol

Structural Features:

  • The compound consists of a cyclobutyl group attached to a methanamine moiety, with an oxolane (tetrahydrofuran) ring incorporated into its structure. This unique configuration may influence its biological interactions and pharmacological properties.

The biological activity of This compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as a ligand that modulates receptor activity, potentially influencing various signaling pathways.

Interaction with Biological Targets

Research indicates that this compound exhibits interactions with several biological targets, including:

  • Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors: Potential binding to neurotransmitter receptors could lead to effects on neuronal signaling.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study explored the effects of This compound on cancer cell lines, revealing significant cytotoxicity against multiple myeloma cells. The compound's mechanism was linked to the inhibition of angiogenesis, a critical process in tumor growth and metastasis .
  • Neuropharmacological Effects:
    • In animal models, the compound demonstrated potential neuroprotective effects, possibly through modulation of neurotransmitter systems. This suggests its viability as a candidate for treating neurodegenerative diseases .
  • Antimicrobial Properties:
    • Preliminary tests indicated that This compound exhibited antimicrobial activity against certain bacterial strains, suggesting potential applications in infectious disease management .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure TypeBiological Activity
[1-(Oxolan-2-yl)cyclobutyl]methanolAlcohol derivativeLimited neuroactivity
[1-(Oxolan-2-yl)cyclobutyl]methanoneKetone derivativeModerate anticancer properties
This compoundAmineStrong cytotoxicity and neuroactivity

Synthesis and Preparation Methods

The synthesis of This compound involves several key steps:

  • Formation of the Cyclobutyl Ring: Synthesized through cyclization reactions using suitable precursors.
  • Attachment of the Oxolane Ring: Introduced via cycloaddition reactions.
  • Introduction of the Methanamine Group: Achieved through amination reactions using ammonia or primary amines under controlled conditions.

These methods can be optimized for higher yields and purity using catalysts and specific reaction conditions .

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